(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole
Description
(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a pyridine core substituted with a dicyclopentylmethyl group at the 6-position and an ethyl group at the 4-position of the oxazoline ring. This compound belongs to a class of heterocyclic molecules widely studied for their applications in asymmetric catalysis and medicinal chemistry due to their stereochemical rigidity and tunable electronic properties .
Properties
IUPAC Name |
(4S)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-2-17-14-24-21(22-17)19-13-7-12-18(23-19)20(15-8-3-4-9-15)16-10-5-6-11-16/h7,12-13,15-17,20H,2-6,8-11,14H2,1H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVZELBQWXPAKH-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Dicyclopentylmethyl Group: This step involves the alkylation of the pyridine ring using a dicyclopentylmethyl halide under basic conditions.
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction, often involving an amino alcohol and a carboxylic acid derivative.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an ethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, acids, or bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-ethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
†Calculated from molecular formula C23H34N2O (Target) and C29H32N2O (Diphenyl analog).
‡Calculated from C25H32N2O.
*HRMS data from .
Key Observations:
Steric and Electronic Effects: The dicyclopentylmethyl group in the target compound provides moderate steric bulk compared to the larger dicyclohexylmethyl group in . This difference impacts ligand-metal coordination in catalytic systems .
Lipophilicity and Solubility :
- The trifluoromethyl group in increases lipophilicity, favoring membrane permeability in medicinal chemistry contexts .
- Cyclohexyl substituents () enhance hydrophobicity compared to cyclopentyl analogs, affecting solubility in polar solvents.
Synthetic Feasibility :
- tert-butyl and isopropyl substituents () enable high-yield syntheses, suggesting that simpler alkyl groups may improve reaction efficiency compared to bulky bicyclic substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
